MM 47755 (CAS 117620-87-8), also known as 6-deoxy-8-O-methylrabelomycin, is a naturally occurring angucyclinone antibiotic isolated from Streptomyces species. Structurally defined by its angular benz[a]anthracene framework, an 8-O-methyl group, and a chiral tertiary hydroxy function at the C3 position, it is highly valued in procurement as a specialized virulence-attenuating agent rather than a broad-spectrum bactericide. It exhibits a favorable solubility profile in DMSO and methanol and maintains stability for at least 12 months at -20°C. For industrial and microbiological research buyers, MM 47755 serves as a critical baseline material for investigating non-lethal pathogen inhibition, specifically targeting the biosynthetic pathways of antioxidant carotenoid pigments in resistant bacterial strains without inducing immediate cellular toxicity in mammalian models .
Substituting MM 47755 with conventional antibiotics like vancomycin or closely related angucyclinones such as tetrangomycin or rabelomycin fundamentally alters experimental and therapeutic outcomes. Traditional antibiotics exert direct bactericidal pressure, which rapidly drives resistance but fails to inhibit the production of staphyloxanthin, a key virulence factor that protects methicillin-resistant Staphylococcus aureus (MRSA) from oxidative stress. Furthermore, unmethylated analogs like rabelomycin lack the specific 8-O-methyl substitution and differ in C-6 oxygenation, altering their redox potential, electron affinity, and target binding kinetics. Procurement of the exact 8-O-methylated, 6-deoxy structure of MM 47755 is mandatory for assays requiring targeted virulence attenuation decoupled from direct bacterial killing, a mechanistic divergence that generic substitutes cannot replicate [1].
In comparative assays targeting the production of the antioxidant pigment staphyloxanthin in MRSA, MM 47755 demonstrates potent inhibitory activity, whereas standard clinical antibiotics fail to affect this virulence pathway. This makes MM 47755 essential for decoupling virulence from viability[1].
| Evidence Dimension | Staphyloxanthin Production Inhibition |
| Target Compound Data | Potent inhibition (IC50 = 6 µg/mL) |
| Comparator Or Baseline | Vancomycin (No effect on staphyloxanthin production) |
| Quantified Difference | Absolute mechanistic divergence; MM 47755 blocks pigment synthesis while vancomycin does not. |
| Conditions | MRSA paper disk assay and in vitro pigment quantification |
Procuring MM 47755 is critical for researchers needing to study immune clearance and oxidative stress susceptibility in MRSA without the confounding effects of traditional bactericidal agents.
MM 47755 provides a quantifiable concentration window where it acts purely as a virulence inhibitor rather than a bactericide. Its IC50 for staphyloxanthin inhibition is significantly lower than its Minimum Inhibitory Concentration (MIC) for MRSA growth, allowing for non-lethal target engagement .
| Evidence Dimension | Concentration differential (Virulence vs. Viability) |
| Target Compound Data | Staphyloxanthin IC50 = 6 µg/mL |
| Comparator Or Baseline | MRSA Growth MIC/IC50 = 48 µg/mL |
| Quantified Difference | 8-fold concentration window between virulence inhibition and direct bacterial growth inhibition. |
| Conditions | In vitro MRSA cultures |
This 8-fold window allows buyers to design assays that strictly evaluate pathogen disarmament without exerting the survival pressure that drives antibiotic resistance.
For compounds intended for downstream in vivo or co-culture models, baseline mammalian toxicity is a critical procurement filter. MM 47755 exhibits no cellular toxicity in standard hepatic models at concentrations far exceeding its effective antiprotozoal and antibacterial doses .
| Evidence Dimension | Mammalian Cytotoxicity (HepG2) |
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | Plasmodium berghei inhibition (IC50 = 18.5 µM) |
| Quantified Difference | >5-fold safety margin between antimalarial efficacy and hepatic toxicity. |
| Conditions | HepG2 cell line viability assay |
Ensures that observed antimicrobial or virulence-attenuating effects in complex models are target-specific and not artifacts of general host-cell toxicity.
Because MM 47755 inhibits staphyloxanthin at 6 µg/mL while only affecting MRSA viability at 48 µg/mL, it is the ideal chemical probe for assays designed to study host immune clearance and oxidative stress susceptibility without confounding bactericidal cell death .
MM 47755 serves as a validated positive control for screening novel lipid metabolism inhibitors or mapping the CrtM/CrtN enzymatic pathways in resistant Staphylococcus aureus strains, where standard antibiotics like vancomycin fail to generate a response [1].
With a defined Plasmodium berghei IC50 of 18.5 µM and a HepG2 cytotoxicity threshold >100 µM, MM 47755 provides a reliable, non-toxic baseline for in vitro antiprotozoal screening and complex host-pathogen co-culture studies .